Exeporfinium

Description

Context of Emerging Antimicrobial Resistance and the Need for Novel Agents

The global health landscape is increasingly threatened by the rise of antimicrobial resistance (AMR), a phenomenon where microorganisms evolve to withstand the drugs designed to kill them. This escalating crisis, often termed a "silent pandemic," leads to infections that are harder to treat, prolongs hospital stays, increases mortality rates, and renders many modern medical procedures, such as surgery and chemotherapy, significantly riskier who.intnih.govresearchgate.netnih.goveuropa.eu. The misuse and overuse of antimicrobials in human, animal, and plant health are the primary drivers of this resistance who.intnih.govfrontiersin.org. The World Health Organization (WHO) has identified AMR as one of the top global public health and development threats, estimating that bacterial AMR was directly responsible for 1.27 million deaths globally in 2019, contributing to a total of 4.95 million deaths who.int. Projections indicate that without significant intervention, AMR could cause up to 10 million deaths annually by 2050, surpassing those from cancer nih.goveuropa.eu. This dire situation underscores an urgent and critical need for the development of novel antimicrobial agents with new mechanisms of action to combat the growing prevalence of multidrug-resistant (MDR) pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) mdpi.commdpi.comnih.gov.

Overview of Exeporfinium (XF-73) as a Synthetic Antimicrobial Candidate

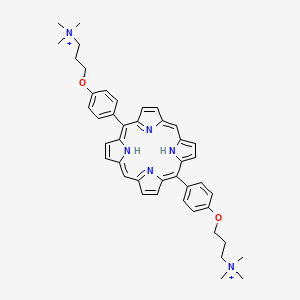

This compound, also known as XF-73, is a synthetic, dicationic porphyrin derivative developed as a novel antimicrobial agent nih.govwikipedia.orgguidetopharmacology.orgncats.iomedkoo.comalfa-chemistry.comcms.net.cnguidetopharmacology.org. Developed by Destiny Pharma, XF-73 exhibits rapid, potent bactericidal properties and a low propensity for inducing bacterial resistance nih.govwikipedia.orgcms.net.cn. Its unique mechanism of action involves targeting the bacterial cell surface, disrupting membrane permeability and integrity, leading to the release of intracellular components and subsequent cell death, without causing bacterial lysis guidetopharmacology.orgncats.iocms.net.cn. This distinct mode of action differs from existing classes of antimicrobial agents, suggesting it may circumvent common resistance mechanisms nih.govncats.iocms.net.cn. XF-73 has demonstrated significant activity against a broad spectrum of Gram-positive bacteria, including challenging antibiotic-resistant strains like MRSA and mupirocin-resistant S. aureus nih.govwikipedia.orgcms.net.cnontosight.aidovepress.com. It has also shown activity against some Gram-negative bacteria, although at higher concentrations ncats.iomedkoo.comalfa-chemistry.com. The compound has received Qualifying Infectious Disease Product (QIDP) status and Fast Track Designation from the U.S. Food and Drug Administration (FDA), highlighting its potential to address priority infectious diseases nih.govguidetopharmacology.orgcms.net.cn. XF-73 is being clinically evaluated, primarily as a gel for nasal decolonization of Staphylococcus aureus to prevent post-operative infections nih.govguidetopharmacology.orgcms.net.cn.

Historical Context of Porphyrin Derivatives in Medicinal Chemistry

Porphyrins are a class of macrocyclic organic compounds characterized by a core structure of four pyrrolic units linked by methene bridges, forming a planar ring system with an extended conjugated π-electron system frontiersin.orgrsc.org. These molecules are fundamental to life, playing crucial roles in biological processes such as oxygen transport (hemoglobin), photosynthesis (chlorophyll), and catalysis (cytochromes, vitamin B12) frontiersin.orgassumption.eduresearchgate.net. Historically, porphyrins and their derivatives have been recognized for their vibrant colors, with the name derived from the Greek word "porphyra" meaning purple frontiersin.orgrsc.org.

In medicinal chemistry, porphyrins have a long-standing history of application, notably in cancer therapy and diagnostics through photodynamic therapy (PDT) rsc.orgassumption.edufrontiersin.orgnih.gov. PDT utilizes photosensitizer molecules, such as porphyrins, which, upon activation by light, generate reactive oxygen species (ROS) that can destroy target cells, including cancer cells and microorganisms frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comfrontiersin.org. Porphyrins can be chemically modified extensively, allowing for fine-tuning of their properties for various applications, including antimicrobial activity assumption.edunih.govnih.gov. Their ability to interact with bacterial membranes, catalyze redox reactions, and generate ROS makes them versatile agents for combating microbial pathogens, including antibiotic-resistant strains frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org. The development of synthetic porphyrins like XF-73 builds upon this rich history, leveraging their inherent properties for targeted antimicrobial action.

Structure

2D Structure

Properties

CAS No. |

756818-36-7 |

|---|---|

Molecular Formula |

C44H50N6O2+2 |

Molecular Weight |

694.9 g/mol |

IUPAC Name |

trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium |

InChI |

InChI=1S/C44H50N6O2/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3/q+2 |

InChI Key |

KZTXNPVFWHWJSH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3 |

Origin of Product |

United States |

Chemical Classification and Structural Attributes of Exeporfinium

Identification as a Dicationic Porphyrin Derivative

Exeporfinium chloride (XF-73) is identified as a synthetic dicationic porphyrin. alfa-chemistry.comwikipedia.org Its chemical structure is defined by the molecular formula C₄₄H₅₀Cl₂N₆O₂ and a molecular weight of approximately 765.82 g/mol . alfa-chemistry.comnih.gov The IUPAC name for this compound chloride is trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride. nih.gov The compound's dicationic nature arises from the presence of two positively charged quaternary ammonium (B1175870) groups within its molecular framework. alfa-chemistry.comwikipedia.org

Characterization as a Porpholactone Class Compound

This compound chloride belongs to a class of compounds known as porpholactones. ontosight.ai These are synthetic analogs derived from natural products, distinguished by their porphyrin-like structure with a lactone ring. ontosight.ai

Significance of Dicationic Nature in Antimicrobial Activity

The dicationic nature of this compound is intrinsically linked to its efficacy as an antimicrobial agent. ncats.ioantibioticdb.com This structural feature enables this compound to interact with bacterial cell surfaces through a mechanism that affects membrane permeability and integrity. ncats.ioantibioticdb.com This interaction leads to the disruption of the bacterial cell membrane, causing the release of intracellular components and ultimately resulting in bacterial cell death, a process described as membrane-perturbing but non-lytic. ncats.ioantibioticdb.com

Research indicates that this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by interfering with the enzyme transpeptidase, which is crucial for the cross-linking of peptidoglycan layers. ontosight.ai This unique mode of action, distinct from many conventional antibiotic classes, contributes to its potent bactericidal properties and a low propensity for the development of bacterial resistance. nih.govfrontiersin.orgresearchgate.net Studies have demonstrated that this compound remains effective against bacterial isolates that are resistant to various antibiotic classes, including those targeting cell wall synthesis, protein synthesis, DNA synthesis, and folate synthesis. frontiersin.orgresearchgate.net

The in vitro activity of this compound against Staphylococcus species highlights its potency. Minimum Inhibitory Concentration (MIC) values have been reported to range between ≤0.12 – 4 µg/ml, with MIC₅₀ and MIC₉₀ values of 0.5 and 1 µg/ml, respectively. frontiersin.orgresearchgate.netnih.gov This broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), underscores the significance of its dicationic porphyrin structure in combating challenging bacterial infections. dcchemicals.comnih.govncats.iofrontiersin.orgguidetopharmacology.orgguidetopharmacology.orgwikipedia.orgmedchemexpress.comresearchgate.net

Primary Mechanism: Bacterial Cell Membrane Disruption

The principal mode of action for this compound chloride involves direct interaction with and disruption of the bacterial cell envelope, particularly the cell membrane. This mechanism is critical for its antimicrobial efficacy.

Interaction with Outer Bacterial Membrane

This compound chloride is characterized by its selective binding to the outer bacterial membrane frontiersin.orgresearchgate.netguidetopharmacology.orgncats.iodestinypharma.comresearchgate.netnih.gov. As a dicationic porphyrin, its chemical structure facilitates initial electrostatic and hydrophobic interactions with the negatively charged components of the bacterial surface and outer membrane guidetopharmacology.orgncats.iodestinypharma.com. This targeted interaction is the first step in its antimicrobial cascade, initiating damage to the bacterial envelope guidetopharmacology.orgncats.iodestinypharma.com.

Permeability Alteration and Membrane Integrity Disruption

Upon binding to the outer membrane, this compound chloride proceeds to alter membrane permeability and compromise its structural integrity researchgate.netncats.iodestinypharma.comresearchgate.netnih.gov. Studies employing advanced microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), have provided visual evidence of this damage. These analyses have shown distinct alterations to bacterial cell walls and membranes following exposure to XF-73, indicating a significant disruption of the cell's protective barrier researchgate.netnih.gov. Furthermore, assays designed to detect membrane damage, such as the BacLight fluorescent dye assay, have yielded positive results when applied to bacteria treated with this compound chloride, confirming the loss of membrane integrity researchgate.net.

Release of Intracellular Components (e.g., Potassium, ATP)

The disruption of membrane integrity by this compound chloride leads to an uncontrolled efflux of vital intracellular components. Research has specifically measured the leakage of intracellular potassium ions (K+) and adenosine (B11128) triphosphate (ATP) from bacterial cells exposed to XF-73 researchgate.net. This loss of essential molecules is a direct consequence of the compromised membrane barrier function, signifying a critical failure in maintaining cellular homeostasis and viability.

Absence of Bacterial Cell Lysis

A key characteristic of this compound chloride's mechanism is its ability to kill bacteria through membrane disruption without causing immediate bacterial cell lysis ncats.ioresearchgate.netnih.gov. Unlike some other membrane-active agents that induce rapid cell bursting, SEM analyses have confirmed that the membrane damage caused by XF-73 does not result in the disintegration of the plasma membrane researchgate.netnih.gov. This suggests a more controlled disruption that leads to cell death without the explosive rupture of the bacterial cell.

Inhibition of Essential Cellular Processes

In addition to its primary membrane-disrupting activity, this compound chloride also interferes with fundamental bacterial cellular processes, including the synthesis of macromolecules.

Disruption of DNA Synthesis

This compound chloride has demonstrated a significant inhibitory effect on bacterial macromolecular synthesis. Investigations using Staphylococcus aureus have shown that exposure to XF-73 for as little as 10 minutes can completely inhibit DNA, RNA, and protein synthesis researchgate.net. While these findings indicate a broad impact on essential cellular functions, further studies suggest that this inhibition of macromolecular synthesis is likely a downstream effect of the initial membrane damage, rather than a direct interaction with the enzymes involved in DNA replication or transcription researchgate.net. Notably, XF-73 did not exhibit inhibitory effects on transcription and translation when tested in vitro, supporting the hypothesis that membrane integrity loss is the primary trigger for the cessation of these processes researchgate.net.

Data Tables

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Chloride (XF-73) Against Staphylococcus Isolates

This table summarizes the broad-spectrum activity of XF-73 against various Staphylococcus species, including antibiotic-resistant strains, based on a comprehensive study frontiersin.orgresearchgate.netnih.gov.

| Staphylococcus Species Group | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |

| All 2,527 Staphylococcus isolates tested | ≤0.12 – 4 | 0.5 | 1 |

| Antibiotic-sensitive isolates | Not specified | Not specified | Not specified |

| Antibiotic-resistant isolates | Not specified | Not specified | Not specified |

| Multidrug-resistant S. aureus isolates | Not specified | Not specified | Not specified |

Note: The study indicated that XF-73 was equally effective against antibiotic-resistant and antibiotic-sensitive isolates, showing no impact from pre-existing resistance mechanisms to various classes of antibiotics, including DNA synthesis inhibitors like fluoroquinolones frontiersin.orgresearchgate.netnih.gov.

Inhibition of RNA Synthesis

Studies have demonstrated that exposure of Staphylococcus aureus to this compound chloride for a duration of 10 minutes completely inhibited RNA synthesis. This inhibition occurs in conjunction with the disruption of bacterial cell membrane integrity. researchgate.netmedchemexpress.com

Suppression of Protein Synthesis

Similar to its effect on RNA synthesis, this compound chloride has been shown to completely inhibit protein synthesis in Staphylococcus aureus after 10 minutes of exposure. This broad impact on macromolecular synthesis contributes to its rapid bactericidal activity. researchgate.netmedchemexpress.com

Dual Mechanism: Photodynamic Activity

This compound chloride possesses a secondary mechanism of action that is activated upon exposure to blue light, specifically at a wavelength of 420 nm. This photodynamic activity enhances its antimicrobial potency. nih.govaston.ac.ukguidetopharmacology.orgfrontiersin.org

Role of this compound as a Photosensitizer

The porphyrin ring structure within this compound chloride enables it to function as a photosensitizer. This property allows the compound to absorb light energy and transfer it to molecular oxygen, initiating a cascade of antimicrobial effects. frontiersin.org

Generation of Reactive Oxygen Species (ROS)

Upon light activation, this compound chloride facilitates the generation of reactive oxygen species (ROS), most notably singlet oxygen (O). These highly cytotoxic ROS can cause oxidative damage to essential biomolecules such as DNA, RNA, and proteins, leading to bacterial cell death. frontiersin.orgfrontiersin.org

Light-Activated Antimicrobial Effects

The photodynamic activity of this compound chloride significantly enhances its bactericidal properties. Research has shown that photo-activation of XF-73 can decrease minimum bactericidal concentrations (MBCs) against both Gram-positive and Gram-negative bacteria. For instance, MBCs for Gram-positive bacteria were reduced to ≤ 0.03 – 1 μg/mL and for Gram-negative bacteria to 32 – 128 μg/mL following light activation. aston.ac.uk

Proposed Interference with Bacterial Cell Wall Synthesis (Transpeptidase Inhibition)

While the primary mechanism of this compound chloride is membrane disruption, some research also suggests potential interference with bacterial cell wall synthesis. Specifically, it has been proposed that this compound chloride achieves this by interfering with the enzyme transpeptidase, which is crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This interference would prevent the formation of a stable cell wall, compromising cellular integrity. ontosight.ai

Investigation of Peptidoglycan Cross-linking Interference

Early investigations into this compound's mechanism proposed an interference with bacterial cell wall synthesis, specifically targeting the enzyme transpeptidase ontosight.ai. Transpeptidases, also known as penicillin-binding proteins (PBPs), are crucial for the final cross-linking of peptidoglycan layers, a process essential for maintaining the structural integrity of the bacterial cell wall ontosight.aipatsnap.com. By inhibiting this cross-linking, the integrity of the cell wall would be compromised, leading to bacterial lysis and death ontosight.ai.

However, more detailed morphological studies using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have provided a nuanced view. These studies indicate that while this compound chloride may exhibit rapid bacterial cell wall disruption activity within the first few minutes of exposure, this is followed by subsequent damage to the bacterial cell membrane nih.govresearchgate.net. Crucially, these observations suggest that the disruption of the cell wall and membrane does not result in bacterial cell lysis nih.govresearchgate.net. This lack of lysis differentiates this compound's action from that of many classical cell wall synthesis inhibitors, such as β-lactams, which typically induce cell lysis by preventing peptidoglycan cross-linking acs.orgpatsnap.com. The precise molecular targets within the cell wall synthesis pathway, beyond the initial disruption, remain less defined in comparison to the well-established membrane-targeting effects.

Comparative Analysis of Cell Wall vs. Membrane Targetting Hypotheses

The prevailing scientific understanding of this compound's antimicrobial action leans heavily towards a primary mechanism involving bacterial membrane disruption, with cell wall interaction potentially serving as an initial step.

Multiple studies consistently report that this compound chloride acts via a cell-surface mechanism that directly affects bacterial membrane permeability and integrity ncats.iofrontiersin.orgdestinypharma.com. This interaction leads to the release of intracellular components, ultimately causing bacterial cell death ncats.iofrontiersin.org. Evidence supporting this includes positive responses in assays designed to detect membrane damage, such as the BacLight assay, and observations of gradual blurring and disruption of the bacterial membrane nih.govresearchgate.net. This membrane-centric action is proposed to be rapid, leading to the loss of essential cellular components nih.govresearchgate.net.

In contrast, while an initial interaction with the bacterial cell wall has been noted nih.govresearchgate.net, the hypothesis of direct interference with peptidoglycan cross-linking as the primary lethal mechanism is less strongly supported by the comprehensive data, particularly in light of the absence of observed cell lysis ontosight.ainih.govresearchgate.net. The unique mechanism, distinct from traditional antibiotics, is further underscored by its efficacy against strains resistant to various classes of antibiotics, including those targeting cell wall synthesis, protein synthesis, and DNA/RNA synthesis frontiersin.org. This suggests that this compound's potent bactericidal activity is predominantly mediated by its interaction with and disruption of the bacterial membrane.

Table 1: In Vitro Activity of this compound Chloride (XF-73) Against Gram-Positive Bacteria

| Bacterial Species/Strain | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Minimum Bactericidal Concentration (MBC) Range (µg/mL) | Notes | Reference |

| Staphylococcus aureus (all isolates) | ≤0.12 – 4 | Not consistently reported | Effective against antibiotic-sensitive and resistant strains; no impact from resistance mechanisms. | frontiersin.org |

| Methicillin-resistant S. aureus (MRSA) | ≤0.12 – 4 | Not consistently reported | Potent activity against MRSA strains, comparable to mupirocin (B1676865) and daptomycin. | ontosight.ainih.gov |

| Vancomycin-resistant Enterococci (VRE) | Not specifically detailed, but implied broad Gram-positive activity | Not consistently reported | This compound chloride has shown potent activity against VRE. | ontosight.ai |

| Other Gram-positive bacteria | 0.25 – 4 | ≤0.125 – 4 | Active against all tested Gram-positive bacteria, irrespective of resistance profile. |

Table 2: Resistance Development Potential of this compound Chloride (XF-73)

| Study Type | Bacteria Tested | Incubation/Passages | Findings | Reference |

| Multi-step resistance study | Four common MRSA strains | 55 passages | No emergence of mutational resistance; ≤ 4-fold increase in MIC compared to control antibiotics (mupirocin, daptomycin, vancomycin). | frontiersin.orgnih.gov |

| Industry-standard tests | Various strains, including MRSA | Not specified | No bacterial resistance observed to date. | destinypharma.com |

Table 3: Morphological Changes Observed in Bacteria Upon Exposure to this compound Chloride (XF-73)

| Microscopy Technique | Bacterial Species | Incubation Time | XF-73 Concentration | Observed Effect | Implication | Reference |

| TEM | S. aureus | 2 minutes | 1x or 4x MIC | Rapid bacterial cell wall disruption activity. | Suggests an initial interaction with the cell wall structure. | nih.govresearchgate.net |

| TEM | S. aureus | 10 minutes | 1x or 4x MIC | Further disruption of the bacterial cell membrane, leading to gradual blurring; intracellular cavities observed, suggesting cytoplasmic leakage. | Indicates subsequent and significant damage to the cell membrane, leading to loss of integrity and potential leakage of cellular contents. | nih.govresearchgate.net |

| SEM | S. aureus | Not specified | Not specified | Cell wall and cell membrane disruption observed. | Confirms disruption of cellular envelopes. | nih.govresearchgate.net |

| SEM | S. aureus | Not specified | Not specified | Absence of plasma membrane disintegration; no bacterial cell lysis observed. | Crucially differentiates its mechanism from lysis-inducing agents, suggesting a distinct mode of cell death. | nih.govresearchgate.net |

Compound Names:

this compound chloride (XF-73)

Compound Name List

Exeporfinium

XF-73

this compound chloride

Spectrum of Antimicrobial Activity and Efficacy in Preclinical Studies

Activity Against Stationary Phase and Non-Growing Bacterial Cultures

Bacteria in stationary or non-growing phases often exhibit increased tolerance or resistance to antimicrobial agents compared to their actively dividing counterparts frontiersin.orgthermofisher.com. This phenomenon is a significant challenge in treating persistent infections, such as those found in biofilms or chronic conditions. Exeporfinium chloride (XF-73) has demonstrated notable efficacy against bacterial cultures in these less metabolically active states, suggesting a mechanism of action that is not solely dependent on active bacterial growth.

Preclinical investigations have shown that this compound (XF-73) maintains potent bactericidal activity against Staphylococcus aureus when the bacteria are in stationary phase, are non-growing and expressing the stringent response, or are maintained in cold cultures frontiersin.orgresearchgate.netnih.gov. These studies indicate that the antimicrobial effect of this compound is not contingent upon the metabolic activity or growth rate of the bacteria frontiersin.orgnih.gov. Specifically, this compound has been observed to achieve significant reductions in bacterial viability across these challenging culture conditions researchgate.net.

The data highlights this compound's ability to overcome the inherent resistance often displayed by bacteria in these states. This characteristic is particularly relevant for developing treatments against infections where bacteria may exist in a dormant or slow-growing state, such as in chronic wounds or device-associated infections researchgate.net.

Efficacy Against Non-Growing and Stationary Phase Cultures

The following table summarizes the observed activity of this compound (XF-73) against different bacterial culture states, demonstrating its efficacy beyond actively growing populations.

| Bacterial Culture State | Organism (if specified) | Reduction in Viability | Incubation Time |

| Stationary Phase | Staphylococcus aureus | ≥ 5 log | 2 hours |

| Non-Growing (Stringent Response) | Staphylococcus aureus | ≥ 5 log | 2 hours |

| Cold Culture | Staphylococcus aureus | ≥ 5 log | 2 hours |

These findings suggest that this compound's membrane-disrupting mechanism of action is effective even when bacterial metabolic processes are significantly reduced researchgate.netresearchgate.net. This broad applicability against various bacterial states positions this compound as a promising agent for combating infections where conventional antibiotics may show diminished efficacy.

Compound Names Mentioned:

this compound (XF-73)

Assessment of Bacterial Resistance Development to Exeporfinium

Low Propensity for Mutational Resistance

Exeporfinium has demonstrated a notably low propensity for inducing mutational resistance in target pathogens. researchgate.netfrontiersin.org This characteristic is attributed to its novel mechanism of action, which involves rapid disruption of the bacterial cell membrane. guidetopharmacology.orgeuropeanpharmaceuticalreview.com Unlike many conventional antibiotics that target specific metabolic pathways or enzymes, this compound's physical disruption of the membrane is a mechanism that bacteria cannot easily overcome through single-point mutations. europeanpharmaceuticalreview.comfrontiersin.org

Studies have shown that the antimicrobial activity of this compound is not reliant on the bacterium's metabolic or growth activity. frontiersin.orgnih.gov It has been found to be effective against bacteria in various growth phases, including the stationary phase and non-growing cultures, which are often less susceptible to traditional antibiotics. frontiersin.orgnih.gov This broad-spectrum activity against Gram-positive bacteria, including strains already resistant to other antibiotics like methicillin-resistant Staphylococcus aureus (MRSA), further underscores its low potential for resistance development. nih.govdestinypharma.com The rapid bactericidal action, killing bacteria within minutes, provides less opportunity for the development and selection of resistant mutants. europeanpharmaceuticalreview.com

Results from Multi-Passage Resistance Selection Studies

To formally assess the potential for resistance development, this compound has been subjected to multi-passage resistance selection studies. In these laboratory investigations, bacteria are repeatedly exposed to sub-inhibitory concentrations of the drug to encourage the emergence of resistance.

Remarkably, no mutational resistance to this compound was observed in four MRSA isolates after 55 serial passages. nih.govfrontiersin.orgnih.gov In direct comparison, the antibiotic mupirocin (B1676865), which was tested in the same study, rapidly induced mutational resistance in all tested MRSA isolates, with minimum inhibitory concentrations (MICs) increasing up to 512 µg/ml. frontiersin.orgfrontiersin.orgnih.gov The lack of resistance development to this compound over an extended number of passages provides strong evidence of its robust resistance profile. nih.govnih.gov

| Compound | Bacterial Strain | Number of Passages | Change in MIC (µg/mL) | Resistance Observed |

|---|---|---|---|---|

| This compound | MRSA Isolate 1 | 55 | No significant change | No |

| This compound | MRSA Isolate 2 | 55 | No significant change | No |

| This compound | MRSA Isolate 3 | 55 | No significant change | No |

| This compound | MRSA Isolate 4 | 55 | No significant change | No |

| Mupirocin | MRSA Isolate 1 | <55 | Significant increase (up to 512 µg/mL) | Yes |

| Mupirocin | MRSA Isolate 2 | <55 | Significant increase | Yes |

| Mupirocin | MRSA Isolate 3 | <55 | Significant increase | Yes |

| Mupirocin | MRSA Isolate 4 | <55 | Significant increase | Yes |

Independence from Existing Antibiotic Resistance Mechanisms

A crucial attribute of a new antimicrobial agent is its ability to remain effective against bacterial strains that have already developed resistance to other classes of antibiotics. Extensive screening of this compound against a large panel of clinical isolates has demonstrated that its activity is not compromised by existing resistance mechanisms. nih.govnih.gov

A study involving over 2,500 clinical isolates of various Staphylococcus species from 33 countries found this compound to be equally effective against both antibiotic-sensitive and antibiotic-resistant strains. nih.govnih.gov The MIC values for this compound remained consistently low, irrespective of the resistance profiles of the bacteria to other drugs. nih.govnih.gov

Resistance to Cell Wall Synthesis Inhibitors (e.g., β-lactams, glycopeptides)

This compound's efficacy is unaffected by resistance mechanisms targeting cell wall synthesis inhibitors. It has shown consistent activity against methicillin-resistant Staphylococcus aureus (MRSA), which are resistant to β-lactam antibiotics, as well as strains resistant to glycopeptides like vancomycin. nih.govnih.govnih.gov The MIC ranges for this compound were found to be similar for both susceptible and resistant isolates. nih.gov

Resistance to Protein Synthesis Inhibitors (e.g., macrolides, tetracyclines)

Similarly, resistance to protein synthesis inhibitors does not impact the activity of this compound. nih.govnih.gov The compound has demonstrated potent bactericidal effects against strains resistant to macrolides (e.g., erythromycin) and tetracyclines. nih.govnih.gov For instance, the antibacterial activity of this compound against MRSA was found to be significantly better than that of linezolid (B1675486) and erythromycin. nih.gov

Resistance to DNA/RNA Synthesis Inhibitors (e.g., fluoroquinolones)

The effectiveness of this compound remains intact against bacteria that are resistant to inhibitors of DNA and RNA synthesis, such as fluoroquinolones. nih.govnih.gov Studies have shown no cross-resistance between fluoroquinolones and this compound, indicating that the mechanisms of action and resistance are distinct. nih.gov

Resistance to Folate Synthesis Inhibitors

Resistance to folate synthesis inhibitors, such as trimethoprim/sulfamethoxazole, also does not confer resistance to this compound. frontiersin.orgnih.govnih.gov The compound's unique mechanism of action on the bacterial cell membrane is entirely independent of the folate synthesis pathway. guidetopharmacology.orgnih.gov

| Resistance Mechanism Class | Example Antibiotics | Impact on this compound MIC |

|---|---|---|

| Cell Wall Synthesis Inhibitors | β-lactams, Glycopeptides, Carbapenems, Cephalosporins | None |

| Protein Synthesis Inhibitors | Macrolides, Tetracyclines, Oxazolidinones | None |

| DNA/RNA Synthesis Inhibitors | Fluoroquinolones | None |

| Folate Synthesis Inhibitors | Trimethoprim/Sulfamethoxazole | None |

Preclinical Research Methodologies and Animal Models for Exeporfinium Studies

In Vitro Antimicrobial Susceptibility Testing

Determining the in vitro potency of Exeporfinium against a range of clinically relevant bacteria is a critical first step in its preclinical assessment. Standardized methods are employed to ascertain the minimum concentrations required to inhibit or kill microbial populations.

Broth Microdilution Method (Minimum Inhibitory Concentration and Minimum Bactericidal Concentration Determination)

The broth microdilution method is a cornerstone technique for quantifying the antimicrobial activity of new agents. This method was utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against a large panel of Staphylococcus species clinical isolates. frontiersin.org The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.org

In these studies, serial dilutions of this compound are prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), in 96-well microtiter plates. nih.gov A standardized inoculum of the test bacteria is added to each well, and the plates are incubated under controlled conditions. nih.gov Following incubation, the wells are visually inspected for turbidity, with the lowest concentration showing no growth recorded as the MIC. nih.gov

Studies have shown this compound to be highly effective against a wide array of staphylococcal isolates, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The MIC values for this compound against 1,919 clinical isolates of S. aureus ranged from 0.25 to 4 µg/mL, with MIC50 and MIC90 values of 0.5 and 1 µg/mL, respectively. nih.gov Notably, the presence of resistance to other classes of antibiotics did not impact the activity of this compound. frontiersin.org

Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus (all) | 1,919 | 0.25 - 4 | 0.5 | 1 |

| Methicillin-Susceptible S. aureus (MSSA) | 1,079 | 0.25 - 4 | 0.5 | 1 |

| Methicillin-Resistant S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 |

While the broth microdilution method is also used to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, specific MBC data for this compound were not available in the reviewed literature.

Time-Kill Kinetics Assays

Time-kill kinetics assays are performed to evaluate the pharmacodynamic properties of an antimicrobial agent, providing insight into the rate and extent of its bactericidal activity over time. In these assays, a standardized bacterial suspension is exposed to various concentrations of the antimicrobial agent, typically multiples of the MIC. At predefined time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

Although the rapid and potent bactericidal properties of this compound are frequently cited, specific data from time-kill kinetics assays, including time-kill curves and log reduction values, were not publicly available at the time of this review. frontiersin.orgnih.gov

Cellular and Subcellular Investigation Techniques

To understand the mechanism of action of this compound, researchers employ various techniques to visualize and quantify its effects on bacterial cells at a structural and functional level.

Electron Microscopy (TEM and SEM) for Morphological Changes

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the ultrastructural and surface morphological changes in bacteria following exposure to an antimicrobial agent.

In studies of this compound, S. aureus cells were treated with 1x or 4x the MIC of the compound for short durations (2 and 10 minutes) and then prepared for imaging. nih.gov TEM analysis revealed that this compound treatment led to rapid and significant alterations in the bacterial cell envelope. nih.govnih.gov Untreated control bacteria displayed intact cell walls and dense outer cell membranes. nih.gov However, after just 2 minutes of exposure to 1x MIC of this compound, the bacterial cell wall showed signs of disruption. nih.gov This damage became more pronounced with longer exposure and higher concentrations, leading to subsequent damage to the cell membrane. nih.govnih.gov

SEM analysis complemented these findings by showing that while this compound caused disruption to the cell wall and membrane, it did not lead to the complete disintegration or lysis of the bacterial cells. nih.govnih.gov

Observed Morphological Changes in S. aureus Treated with this compound via Electron Microscopy

| Microscopy Technique | Observation | Treatment Conditions |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Disruption of the bacterial cell wall | 1x MIC for 2 minutes |

| Transmission Electron Microscopy (TEM) | Pronounced cell wall disruption and subsequent membrane damage | Increased time (10 minutes) and concentration (4x MIC) |

| Scanning Electron Microscopy (SEM) | Cell wall and membrane disruption without cell lysis | Not specified |

Membrane Integrity Assays (e.g., BacLight Assay)

Membrane integrity assays are crucial for determining whether an antimicrobial agent's mechanism of action involves damaging the bacterial cell membrane. The BacLight assay is a commonly used method that utilizes two fluorescent nucleic acid stains, SYTO 9 and propidium iodide, to differentiate between cells with intact and compromised membranes. SYTO 9 can penetrate all cells, staining them green, while propidium iodide can only enter cells with damaged membranes, staining them red.

Despite the indications from electron microscopy that this compound affects membrane integrity, specific studies employing the BacLight assay to quantify this effect were not found in the available scientific literature.

Measurement of Ion Leakage (e.g., K+)

Damage to the bacterial cell membrane often results in the leakage of intracellular ions, such as potassium (K+). Measuring the efflux of these ions can provide quantitative evidence of membrane disruption. This is typically done by separating the bacterial cells from the supernatant after treatment with the antimicrobial agent and then measuring the concentration of the specific ion in the supernatant using techniques like atomic absorption spectroscopy or ion-selective electrodes.

While the mechanism of action of this compound is suggested to involve membrane disruption, leading to the release of intracellular components like K+, specific experimental data from ion leakage assays were not publicly available at the time of this review. nih.gov

ATP Leakage Studies

A key aspect of understanding the mechanism of action of this compound chloride (XF-73) involves assessing its impact on bacterial cell membrane integrity. nih.gov ATP leakage studies are a direct method to quantify membrane damage. The principle of this assay is that a compromised cell membrane will leak intracellular contents, including adenosine (B11128) triphosphate (ATP), into the extracellular environment.

Studies have demonstrated that this compound chloride disrupts the integrity of the Staphylococcus aureus membrane, which results in the release of intracellular ATP. nih.gov This effect is part of a broader mechanism that includes the leakage of other small molecules, such as potassium ions (K+), and contributes to the compound's rapid bactericidal activity. researchgate.net The disruption of the membrane potential and the loss of essential molecules like ATP quickly lead to bacterial cell death.

Table 1: Effect of this compound Chloride (XF-73) on ATP Leakage in S. aureus

| Treatment Group | Concentration (x MIC) | Observation | Reference |

|---|---|---|---|

| S. aureus + XF-73 | 4x MIC | Release of intracellular ATP | researchgate.net |

Radiolabeling Experiments for Macromolecular Synthesis Inhibition

To determine the effects of this compound chloride on fundamental cellular processes, radiolabeling experiments have been employed. researchgate.net These studies investigate the compound's ability to inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins. This is achieved by supplying bacterial cultures with radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, and [³H]leucine for protein) and measuring their incorporation into newly synthesized macromolecules in the presence and absence of the drug.

Research indicates that exposure of S. aureus to this compound chloride results in the simultaneous inhibition of macromolecular synthesis. researchgate.net This inhibition is a direct consequence of the membrane damage and the resulting leakage of ATP and other essential intracellular components, which are necessary to fuel these energy-intensive synthetic processes. nih.govresearchgate.net

In Vitro Transcription and Translation System Analysis

Further investigation into the mechanism of action of this compound chloride has involved the use of staphylococcal coupled in vitro transcription and translation systems. researchgate.net These cell-free systems are assembled from purified components and allow for the controlled analysis of gene expression, from the transcription of a DNA template into messenger RNA (mRNA) to the subsequent translation of that mRNA into a protein. nih.govnih.gov

By introducing the compound into this controlled environment, researchers can determine if it directly interferes with the enzymatic machinery of transcription (RNA polymerase) or translation (ribosomes). Studies have investigated the effect of this compound chloride on these staphylococcal systems, providing more profound insight into its inhibitory actions on bacterial protein synthesis. researchgate.net

In Vivo Animal Models

Murine Superficial Skin Infection Models (e.g., Tape-Stripping, Suture-Wound Models)

Murine models are critical for evaluating the in vivo efficacy of topical antimicrobial agents like this compound chloride. nih.govnih.gov Two widely used models for superficial skin infections are the tape-stripping model and the suture-wound model. nih.govnih.gov

Tape-Stripping Model : In this model, the skin barrier is disrupted by partially removing the epidermal layer through successive applications of an adhesive bandage. nih.gov The abraded area is then inoculated with S. aureus. researchgate.net This method creates a purely topical infection, which is highly relevant for studying treatments for superficial skin conditions. nih.gov

Suture-Wound Model : This model involves inserting a sterile silk suture that has been soaked in a bacterial culture under the skin of the mouse. nih.gov An incision is made along the length of the suture, which is then knotted to secure it, introducing the infection into the deeper layers of the skin. nih.govnih.gov

Studies utilizing these models have shown that an this compound chloride dermal formulation significantly inhibits the survival of S. aureus, including mupirocin-resistant strains. nih.govresearchgate.net The formulation was found to be significantly more effective than mupirocin (B1676865) ointment at reducing the bacterial burden in both types of wounds. nih.govresearchgate.net

Table 2: Efficacy of this compound Chloride (XF-73) in Murine Skin Infection Models

| Model Type | Bacterial Strain | Treatment | Mean Bacterial Count (Log₁₀ CFU/wound) | Reduction vs. Control (Log₁₀) | Reference |

|---|---|---|---|---|---|

| Tape-Stripping | NRS384 (Low-level Mupirocin-Resistant) | Infection Control | 9.50 ± 0.40 | N/A | researchgate.net |

| Tape-Stripping | NRS384 (Low-level Mupirocin-Resistant) | Mupirocin Ointment | 8.59 ± 0.42 | 0.91 | researchgate.net |

Murine Models of MRSA Infected Burn Wounds

Burn wounds are particularly susceptible to infection, with multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) being a significant concern. voxmarkets.co.ukwounds-uk.com Murine models of infected burn wounds are therefore essential for the preclinical evaluation of novel antimicrobial treatments. nih.gov In these models, a controlled burn is created on the animal, and the wound is subsequently infected with a known quantity of MRSA.

Studies have demonstrated the efficacy of this compound chloride in this context. A single topical application of XF-73 to MRSA-infected burn wounds in an in vivo model resulted in a significant reduction of the bacterial load within the wound tissue. voxmarkets.co.uk Crucially, the treatment also dramatically reduced the spread of MRSA into the bloodstream, a condition that can lead to life-threatening sepsis. voxmarkets.co.uk In one treatment group, XF-73 completely prevented the detection of MRSA in the bloodstream. voxmarkets.co.uk A regioisomer, XF-70, has also been shown to have a significant antibacterial effect in a mouse model of MRSA-infected burn wounds. nih.govresearchgate.net

Table 3: Effect of a Single Topical Application of XF-73 on MRSA in a Murine Burn Wound Model

| Treatment Group | Reduction of MRSA in Burn Tissue | Reduction of MRSA in Bloodstream (measured in spleen) | Reference |

|---|---|---|---|

| XF-73 (25, 50, or 100 µg) | Up to 99.99% | 99.9% | voxmarkets.co.uk |

| XF-73 (50 µg) | Significant Reduction | No MRSA detected | voxmarkets.co.uk |

Mouse Models for Staphylococcus aureus Nasal Carriage Decolonization

Staphylococcus aureus nasal carriage is a major risk factor for healthcare-associated infections, as carriers are more likely to develop surgical site infections. nih.govnih.gov Therefore, developing agents for nasal decolonization is a key preventative strategy. frontiersin.orgnih.gov Mouse models of nasal colonization are used to study the factors that influence carriage and to test the efficacy of decolonization agents. nih.govfrontiersin.org

In a typical model, mice are inoculated intranasally with S. aureus. nih.gov The level of nasal carriage is then evaluated at different time points by quantitatively culturing nasal tissues from the animals. nih.gov These models allow for the assessment of an agent's ability to reduce or eliminate the bacterial load in the nasal passages. This compound chloride is being clinically developed as a nasal gel for the decolonization of S. aureus, and these murine models serve as a foundational step in evaluating its potential for this application before human trials. nih.govfrontiersin.orgnih.gov

General Principles of Rodent Models in Antimicrobial Research

Rodent models, particularly those involving mice and rats, are fundamental tools in the preclinical evaluation of new antimicrobial agents like this compound. nih.gov These models are indispensable for assessing the in vivo efficacy of a drug candidate before it can proceed to human clinical trials. nih.gov The primary goal of using animal models is to simulate a human infection in a controlled and reproducible manner to evaluate the therapeutic potential of a compound. asm.org

Several key principles guide the selection and application of rodent models in antimicrobial research. The chosen model should reflect the pathophysiology of the human disease it is intended to mimic. nih.gov For instance, to study skin and soft tissue infections (SSTIs), models that replicate the local skin environment and bacterial colonization are essential. researchgate.net Commonly used models for evaluating topical antimicrobial agents against pathogens like Staphylococcus aureus include the murine skin tape-stripping and suture superficial skin infection models. researchgate.netnih.gov

The selection of the animal species is also a critical consideration. Mice are frequently used due to their small size, well-characterized genetics, and the availability of numerous established infection models. frontiersin.org Rats are also valuable, particularly for studies that may require larger tissue samples or for investigating certain types of infections where their physiological response may be more analogous to humans. frontiersin.org

A crucial aspect of these studies is the choice of the bacterial strain. To ensure clinical relevance, it is important to use well-characterized strains, including those with documented resistance to existing antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netfrontiersin.org The in vivo efficacy of this compound, for example, has been demonstrated in mouse models infected with mupirocin-resistant S. aureus strains. researchgate.net

The evaluation of an antimicrobial agent's efficacy in these models typically involves measuring the reduction in bacterial load at the site of infection following treatment. nih.govresearchgate.net This is often quantified by determining the number of colony-forming units (CFU) per gram of tissue. nih.govresearchgate.net The results are then compared between the treatment group, a placebo or vehicle control group, and often a group treated with a standard-of-care antibiotic. nih.govnih.gov

It is also important to consider the limitations of animal models. Anatomical, physiological, and immunological differences between rodents and humans mean that results from animal studies are not always directly translatable to clinical outcomes in humans. asm.org However, they provide essential preliminary data and help in making informed decisions about the potential of a new antimicrobial agent. asm.org

Research Findings from this compound Rodent Models

Preclinical studies utilizing rodent models have demonstrated the potent in vivo antibacterial activity of this compound (XF-73) against various strains of Staphylococcus aureus, including antibiotic-resistant variants. nih.govnih.gov

In murine models of superficial skin infection, a dermal formulation of this compound was shown to significantly inhibit the survival of S. aureus. nih.gov Two specific models, the murine skin tape-stripping model and the suture superficial skin infection model, were employed to assess its efficacy. nih.gov In these studies, wounds were infected with either antibiotic-sensitive or resistant strains of S. aureus, including low-level and high-level mupirocin-resistant strains. nih.govresearchgate.net

The results indicated that the this compound dermal formulation maintained a consistently high inhibitory capacity against the tested antibiotic-resistant strains. nih.gov In fact, its efficacy was found to be significantly greater than that of mupirocin ointment, a commonly used topical antibiotic for skin infections. nih.gov The antibacterial effect of this compound was evident in the substantial reduction of bacterial load in the wound tissue of treated mice compared to control groups. nih.govresearchgate.net

The tables below summarize the key findings from these preclinical rodent studies, showcasing the in vitro potency of this compound against various bacterial strains and its in vivo efficacy in reducing bacterial counts in infected wound tissues.

In Vitro Antibacterial Potency of this compound (XF-73)

Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

| Bacterial Species | Resistance Profile | This compound (XF-73) MIC (mg/L) |

|---|---|---|

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 4 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 4 |

| Staphylococcus aureus | Mupirocin-Resistant | 0.25 - 4 |

| Clostridioides difficile | Not Applicable | 1.0 |

In Vivo Efficacy of this compound (XF-73) Dermal Formulation in Murine Skin Infection Models

Reduction in bacterial load (log10 CFU/g of wound tissue) following treatment in mice infected with different strains of S. aureus.

| Infecting Strain | Treatment Group | Mean Bacterial Load (log10 CFU/g) ± SD |

|---|---|---|

| S. aureus NRS384 (Low-level mupirocin-resistant) | This compound (XF-73) | Significantly lower than control |

| Mupirocin | Lower than control | |

| S. aureus ATCC BAA-1708 (High-level mupirocin-resistant) | This compound (XF-73) | Significantly lower than control and mupirocin |

| Mupirocin | No significant reduction compared to control |

These preclinical findings in rodent models underscore the potential of this compound as an effective agent against multi-drug-resistant skin infections. nih.gov Furthermore, studies have shown that this compound has a low propensity for inducing bacterial resistance, with no resistance detected after 55 passages at sub-inhibitory concentrations in vitro. researchgate.net

Advanced Research Avenues and Future Directions for Exeporfinium

Development of Exeporfinium Analogues and Derivatives

A key area of investigation involves the synthesis and evaluation of this compound analogues and derivatives to enhance its antimicrobial properties. This includes modifying the core porphyrin structure and exploring different salt forms.

One notable analogue of this compound chloride (XF-73) is XF-70. nih.gov Research has shown that XF-70, a regioisomer of XF-73, possesses significant antibacterial and antibiofilm capabilities. nih.govmdpi.com Both XF-73 and XF-70 have demonstrated the ability to disrupt preformed Staphylococcus aureus biofilms at low concentrations. mdpi.com The development of such analogues highlights the potential to fine-tune the activity spectrum and efficacy of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. For dicationic porphyrins like this compound, key structural features that can be modified to modulate efficacy and selectivity include the nature and position of the cationic groups and the substituents on the porphyrin ring.

While specific SAR studies on a broad range of this compound derivatives are not extensively published, general principles from porphyrin chemistry can be applied. The cationic nature of these molecules is vital for their initial interaction with the negatively charged bacterial cell envelope. nih.gov The lipophilicity and electronic properties of the porphyrin core can also be altered to optimize membrane disruption and intracellular targeting. nih.gov Future SAR studies will likely focus on creating a library of this compound derivatives with systematic modifications to identify compounds with superior potency, a broader spectrum of activity, and an improved safety profile.

Exploration of Alternative Counterions (e.g., this compound bromide)

The salt form of an active pharmaceutical ingredient can significantly impact its physicochemical properties, such as solubility, stability, and bioavailability. While the chloride salt of this compound (this compound chloride, XF-73) is the most studied form, research into alternative counterions, such as bromide, could yield derivatives with advantageous properties. frontiersin.orgguidetopharmacology.orgdestinypharma.com The exploration of different salt forms is a standard practice in drug development to optimize the formulation and delivery characteristics of a lead compound. While specific data on this compound bromide is not yet widely available in published literature, this remains a viable avenue for future research to potentially enhance the therapeutic profile of this compound.

Investigation of Synergistic Effects with Conventional Antibiotics

Combining this compound with conventional antibiotics is a promising strategy to enhance antimicrobial efficacy, overcome resistance, and potentially reduce the required doses of each agent. Studies have shown that this compound can act synergistically with other antibacterial drugs.

Research has demonstrated synergistic effects between XF-73 and ertapenem (B1671056) against a methicillin-resistant Staphylococcus aureus (MRSA) strain. frontiersin.org Synergy has also been observed between XF-73 and polymyxin (B74138) B against Pseudomonas aeruginosa. frontiersin.org Importantly, no antagonism was reported between the tested XF drugs and a range of five different conventional antibiotics, suggesting a favorable profile for combination therapy. frontiersin.org

| This compound Analogue | Conventional Antibiotic | Target Organism | Observed Effect |

|---|---|---|---|

| XF-73 | Ertapenem | MRSA | Synergy frontiersin.org |

| XF-73 | Polymyxin B | Pseudomonas aeruginosa | Synergy frontiersin.org |

Comprehensive Elucidation of Photodynamic Mechanism

This compound possesses a dual mechanism of action, one of which is a light-activated photodynamic effect. guidetopharmacology.orgfrontiersin.org This mechanism involves the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cell death. guidetopharmacology.orgfrontiersin.org A thorough understanding of this photodynamic mechanism is essential for its potential application in photodynamic therapy (PDT).

Optimization of Light Activation Parameters

The effectiveness of the photodynamic action of this compound is dependent on several light-related parameters. Key parameters that require optimization for therapeutic applications include:

Wavelength: The light wavelength must correspond to the absorption spectrum of the porphyrin to ensure efficient activation. mdpi.comnih.gov

Light Dose (Fluence): This is the total energy delivered per unit area and is a critical determinant of the extent of the photodynamic effect. mdpi.comnih.gov

Light Fractionation: Dividing the total light dose into multiple exposures with a dark interval in between can enhance tissue reoxygenation and improve the efficacy of PDT. mdpi.com

Optimizing these parameters is crucial for maximizing the cytotoxic effect on target pathogens while minimizing damage to surrounding healthy tissues.

Deeper Understanding of ROS Generation Pathways

Upon light activation, porphyrin-based photosensitizers like this compound can generate ROS through two primary pathways, known as Type I and Type II mechanisms. nih.govresearchgate.net

Type I Mechanism: Involves the transfer of an electron from the excited photosensitizer to a substrate, such as molecular oxygen, to produce superoxide (B77818) anions, which can then lead to the formation of other ROS like hydrogen peroxide and hydroxyl radicals. researchgate.net

Type II Mechanism: Involves the transfer of energy from the excited triplet state of the photosensitizer directly to ground-state molecular oxygen, resulting in the formation of highly reactive singlet oxygen. nih.govresearchgate.net

For porphyrin photosensitizers, the generation of singlet oxygen via the Type II pathway is often the dominant mechanism. nih.govacs.org A deeper understanding of the specific ROS generated by this compound and the predominant pathways involved is a key area for future research. This knowledge will facilitate the development of more effective photodynamic therapies and allow for a more precise modulation of its antimicrobial activity.

Exploration of this compound's Broader Therapeutic Potential Beyond Topical Applications (Preclinical)

Preclinical studies are underway to assess the utility of this compound in treating infections that are difficult to manage with current antibiotics. This research extends from preventing systemic infections originating from localized wounds to combating persistent biofilm-related conditions.

A significant area of preclinical investigation is the potential of this compound to prevent localized infections from becoming systemic, life-threatening conditions like sepsis. destinypharma.com Recent data from an in vivo burn wound model has provided compelling evidence in this area. destinypharma.com

In a study using a methicillin-resistant Staphylococcus aureus (MRSA) infected burn wound model, a single topical application of this compound resulted in a significant reduction of the bacterial load within the wound tissue. destinypharma.com More critically, the treatment drastically reduced the spread of MRSA into the bloodstream, a precursor to sepsis. destinypharma.com The study monitored the presence of MRSA in the spleen to measure systemic invasion and found that this compound treatment led to a significant 99.9% reduction of bacteria reaching the bloodstream compared to a placebo. destinypharma.com In one of the treatment groups, no bacteria were detected in the bloodstream, indicating a complete prevention of sepsis in that cohort. destinypharma.com

| Parameter | This compound Treatment Group | Placebo Control Group | Key Finding |

|---|---|---|---|

| Bacterial Load in Burn Wound | Up to 99.99% reduction | Baseline infection | Significant reduction in local infection (p<0.05) |

| Systemic Spread (MRSA in Spleen) | 99.9% reduction | Baseline systemic spread | Significant prevention of bacteremia (p<0.05) |

| Sepsis Prevention (50 µg dose group) | Complete prevention (no MRSA detected) | N/A | Demonstrated potential to completely halt systemic invasion |

This compound is also being evaluated in preclinical stages for its effectiveness against infections associated with biofilms and bacterial aggregates. biospace.com Biofilms are communities of bacteria encased in a protective matrix, which makes them notoriously resistant to conventional antibiotics. The ability of this compound to kill bacteria within these structures is a key area of interest. biospace.com

Staphylococcal species, including S. aureus and coagulase-negative varieties like S. epidermidis, are frequently associated with biofilm production on medical devices and in chronic wounds. frontiersin.orgnih.gov Research has demonstrated that this compound is potent against a wide array of these species, irrespective of their resistance profiles to other antibiotics. nih.gov This broad activity against biofilm-forming bacteria supports its potential utility in treating these persistent and difficult-to-eradicate infections. frontiersin.org

The application of this compound is being explored for oral mucositis, a severe and painful inflammation of the mucous membranes lining the mouth, which is a common side effect of chemotherapy and radiation therapy. nih.govcancer.gov While specific preclinical data on this compound for mucositis is not extensively published, its development for this indication suggests that foundational preclinical work has been undertaken to establish its potential benefit. The research likely focuses on managing the bacterial component of mucositis, which can exacerbate the condition and lead to secondary infections.

Addressing Remaining Gaps in Mechanistic Understanding

The mechanism of action for this compound involves a rapid disruption of the bacterial cell membrane's integrity, leading to the loss of essential intracellular components and subsequent bacterial death without causing the cell to lyse, or break apart. nih.gov Morphological studies using electron microscopy have visualized this process, showing cell wall disruption within minutes of exposure. nih.govresearchgate.net

However, a recognized gap in the current understanding is the precise molecular mechanism of interaction between this compound and the bacterial membrane. nih.gov While the disruptive outcome is well-documented, the specific molecular targets on the membrane and the exact sequence of events that lead to its perturbation are not yet fully elucidated. nih.gov Future research is expected to focus on these finer details to provide a more complete picture of how this compound exerts its rapid and potent bactericidal effects. nih.gov This deeper understanding could further aid in the development of next-generation compounds based on its unique mode of action.

Potential for New Drug Product Platforms Based on this compound's Unique Mode of Action

This compound is the lead candidate from a novel antimicrobial "XF" drug platform developed by Destiny Pharma, which is based on synthetic dicationic porphyrin structures. destinypharma.com The platform's core advantage lies in the unique mechanism of action that kills bacteria rapidly and appears to have a very low potential for generating bacterial resistance. destinypharma.com

Q & A

Basic Research Questions

Q. What standardized in vitro assays are recommended for evaluating Exeporfinium’s antibacterial activity against Staphylococcus aureus?

- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against both antibiotic-sensitive and resistant S. aureus strains. Include comparators like mupirocin and vancomycin to benchmark efficacy. Ensure standardized protocols (e.g., CLSI guidelines) for reproducibility, and validate results with triplicate experiments to account for biological variability .

Q. How should researchers design in vivo efficacy studies for this compound in skin infection models?

- Methodological Answer : Employ murine epidermal infection models with controlled variables (e.g., inoculation dose, infection duration). Administer this compound via topical formulations (e.g., patches) and quantify bacterial load reduction using colony-forming unit (CFU) counts. Include positive controls (e.g., mupirocin) and negative controls (vehicle-only treatment). Statistical analysis should use non-parametric tests (e.g., Mann-Whitney U) due to potential non-normal data distributions .

Q. What criteria should guide bacterial strain selection for this compound resistance studies?

- Methodological Answer : Prioritize strains with documented resistance to conventional antibiotics (e.g., methicillin-resistant S. aureus [MRSA], mupirocin-resistant strains). Include diverse genetic backgrounds to assess cross-resistance risks. Use longitudinal passage experiments under sub-inhibitory this compound concentrations to monitor resistance development, paired with genomic sequencing to identify mutations .

Advanced Research Questions

Q. How can electron microscopy (EM) elucidate this compound’s mechanism of action on bacterial cells?

- Methodological Answer : Perform time-course TEM and SEM analyses to capture ultrastructural changes. For TEM, fix bacterial cells at intervals (e.g., 2, 10, 30 minutes post-exposure) and stain with uranyl acetate to visualize membrane disruption. For SEM, critical-point drying preserves surface morphology. Quantify damage using image analysis software (e.g., ImageJ) to measure cell wall integrity loss. Correlate findings with viability assays to confirm bactericidal effects .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile disparities. Measure tissue penetration of topical formulations using LC-MS/MS and compare with in vitro MICs. Use hollow-fiber infection models to simulate in vivo conditions while controlling variables like drug clearance. Meta-analysis of multiple studies can identify confounding factors (e.g., biofilm formation in vivo) .

Q. How can researchers optimize this compound formulations to enhance stability and delivery in preclinical models?

- Methodological Answer : Utilize design-of-experiments (DoE) frameworks to test excipients (e.g., polymers, permeation enhancers). Assess stability via accelerated aging studies (40°C/75% RH) and monitor degradation products with HPLC. For delivery, employ Franz diffusion cells to measure skin permeation rates. Validate optimized formulations in 3D epidermal models before advancing to in vivo testing .

Q. What strategies validate this compound’s low resistance propensity in translational research?

- Methodological Answer : Combine genomic and phenotypic assays. Perform whole-genome sequencing on post-treatment isolates to detect resistance mutations. Use chemostat models to simulate prolonged drug exposure and assess resistance frequency. Cross-check with transcriptomic profiling (RNA-seq) to identify stress response pathways activated by this compound, which may indicate emerging resistance mechanisms .

Methodological Frameworks for Data Analysis

Q. How should researchers apply the FINER criteria to this compound-related hypotheses?

- Methodological Answer : Ensure hypotheses are Feasible (e.g., access to resistant strains), Interesting (addresses AMR knowledge gaps), Novel (explores porphyrin derivatives’ unique mechanisms), Ethical (complies with animal welfare guidelines), and Relevant (aligns with WHO priority pathogens). For example, a FINER-compliant question: “Does this compound retain efficacy against biofilm-embedded MRSA in chronic wound models?” .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values. For time-kill assays, apply time-to-event analysis (Kaplan-Meier curves) with Mantel-Cox tests. Account for heteroscedasticity in CFU data via mixed-effects models. Software tools like GraphPad Prism or R packages (e.g.,

drc) facilitate robust analysis .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.